Cas no 13754-41-1 (4-Benzylpiperazin-2-one)
4-Benzylpiperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Benzylpiperazin-2-one
- 1-Benzyl-3-oxopiperazine
- 1-BENZOYL-3-OXOPIPERAZINE
- 2-Piperazinone,4-(phenylmethyl)-
- 4-Benzyl-2-piperazinon
- 4-Benzyl-piperazin-2-on
- 4-benzyl-piperazin-2-one
- 4-benzylpiperazinone
- 1-Benzyl-3-oxopiperazin
- 4-(PHENYLMETHYL)-2-PIPERAZINONE
- 1-Benzyl-3-Oxopiperazine(WX619005)
- A26392
- SB12579
- CS-W015882
- SY109984
- 13754-41-1
- AKOS005287411
- FT-0647988
- SCHEMBL220097
- BCP23337
- SBWVHKNCFZRBRJ-UHFFFAOYSA-N
- 1-Benzyl-3-oxopiperazine;Piperazinone, 4-(phenylmethyl)-
- 4-(phenylmethyl)piperazinone
- AM20020451
- Z46334767
- EN300-53593
- 2-Piperazinone, 4-(phenylmethyl)-
- J-007035
- DTXSID00466485
- AS-11196
- AB01000543-01
- Piperazinone, 4-(phenylmethyl)-
- 1-Benzyl-3-oxopiperazine, 95%
- MFCD06795962
- STL290442
- DB-012852
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- MDL: MFCD06795962
- Inchi: 1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
- InChI Key: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
- SMILES: O=C1CN(CC2C=CC=CC=2)CCN1
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.13
- Melting Point: 148-155 °C
- Boiling Point: 366.6°Cat760mmHg
- Flash Point: 175.5°C
- Refractive Index: 1.563
- PSA: 32.34000
- LogP: 0.88510
4-Benzylpiperazin-2-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-39
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Hazardous Material Identification:
- Safety Term:S26-39
- Risk Phrases:R22
- Storage Condition:Store at room temperature
4-Benzylpiperazin-2-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Benzylpiperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169418-25g |
4-Benzylpiperazin-2-one |
13754-41-1 | 95+% | 25g |
$489 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024841-1g |
4-Benzylpiperazin-2-one |
13754-41-1 | 98% | 1g |
¥68 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024841-5g |
4-Benzylpiperazin-2-one |
13754-41-1 | 98% | 5g |
¥463 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024841-250mg |
4-Benzylpiperazin-2-one |
13754-41-1 | 98% | 250mg |
¥53 | 2024-05-25 | |
| Chemenu | CM169418-1g |
4-Benzylpiperazin-2-one |
13754-41-1 | 95%+ | 1g |
$64 | 2023-02-18 | |
| Chemenu | CM169418-5g |
4-Benzylpiperazin-2-one |
13754-41-1 | 95%+ | 5g |
$194 | 2023-02-18 | |
| Chemenu | CM169418-10g |
4-Benzylpiperazin-2-one |
13754-41-1 | 95%+ | 10g |
$323 | 2023-02-18 | |
| abcr | AB351933-1 g |
1-Benzyl-3-oxopiperazine; 95% |
13754-41-1 | 1g |
€112.00 | 2023-04-26 | ||
| abcr | AB351933-5 g |
1-Benzyl-3-oxopiperazine; 95% |
13754-41-1 | 5g |
€244.90 | 2023-04-26 | ||
| abcr | AB351933-25 g |
1-Benzyl-3-oxopiperazine; 95% |
13754-41-1 | 25g |
€645.00 | 2023-04-26 |
4-Benzylpiperazin-2-one Suppliers
4-Benzylpiperazin-2-one Related Literature
-
K. Rajasekhar,Thimmaiah Govindaraju RSC Adv. 2018 8 23780
Additional information on 4-Benzylpiperazin-2-one
Comprehensive Overview of 4-Benzylpiperazin-2-one (CAS No. 13754-41-1): Properties, Applications, and Industry Insights
4-Benzylpiperazin-2-one (CAS No. 13754-41-1) is a specialized organic compound belonging to the piperazine derivatives family. Its molecular structure features a benzyl group attached to a piperazin-2-one core, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound's unique heterocyclic framework and hydrogen-bonding capacity have garnered significant attention in medicinal chemistry, particularly in the design of bioactive molecules targeting neurological and metabolic pathways.
In recent years, the demand for piperazine-based compounds like 4-Benzylpiperazin-2-one has surged due to their role in developing small-molecule therapeutics. Researchers frequently search for "13754-41-1 solubility" or "4-Benzylpiperazin-2-one synthesis protocol," reflecting its importance in lab-scale applications. The compound's moderate polarity (logP ~1.8) and melting point range (120–125°C) make it suitable for diverse reaction conditions, including amide coupling and N-alkylation reactions.
From an industrial perspective, CAS 13754-41-1 is often discussed alongside trends like "green chemistry in heterocycle synthesis" and "scalable piperazine derivatives." Manufacturers emphasize atom-economical routes to produce this compound, with recent patents highlighting catalytic reductive amination methods that reduce waste. Analytical techniques such as HPLC purity testing (typically >98%) and LC-MS characterization are critical for quality control, addressing common user queries about "4-Benzylpiperazin-2-one analytical standards."
The pharmacological potential of 4-Benzylpiperazin-2-one derivatives is another hot topic. Computational studies suggest its scaffold could modulate G-protein-coupled receptors (GPCRs), aligning with searches for "piperazine-based CNS drug design." However, unlike regulated analogs, this compound is primarily used in non-controlled research applications, with strict adherence to industrial safety guidelines during handling.
Environmental and regulatory aspects are increasingly relevant. While 13754-41-1 isn't classified as hazardous under major chemical inventories, proper waste disposal protocols for nitrogen-containing heterocycles are recommended. The compound's biodegradability profile (OECD 301B) and ecotoxicological data are frequently requested by sustainability-focused users, reflecting the industry's shift toward eco-friendly intermediates.
In material science, the crystalline properties of 4-Benzylpiperazin-2-one have been explored for co-crystal engineering—a trending subtopic in "pharmaceutical solid-state chemistry." Its ability to form hydrogen-bonded networks makes it valuable for modifying API solubility and dissolution rates, addressing frequent searches about "excipient compatibility of piperazinones."
Supply chain dynamics also influence discussions around CAS 13754-41-1. With major producers located in Asia and Europe, users often inquire about "4-Benzylpiperazin-2-one bulk suppliers" or "custom synthesis options." The compound's stability under ambient conditions (24-month shelf life when stored at 2–8°C) ensures global logistics feasibility, though certificates of analysis (CoA) remain a key procurement requirement.
Emerging applications include its use as a ligand in metal-organic frameworks (MOFs), particularly in gas storage research. This aligns with growing interest in "nitrogen-rich porous materials" and "molecular encapsulation systems." Such interdisciplinary uses demonstrate how 13754-41-1 bridges traditional organic chemistry with cutting-edge materials science.
For analytical chemists, method development questions like "HPLC separation of piperazinone isomers" or "13754-41-1 NMR reference spectra" are common. The compound's distinct proton NMR signals (δ 3.5–4.0 ppm for CH2-N) and carbonyl IR stretch (~1680 cm⁻¹) facilitate identification, while advanced techniques like 2D NMR help confirm its regiochemical purity.
Looking ahead, 4-Benzylpiperazin-2-one is poised to maintain relevance as both a building block and structural motif in drug discovery. Its balance of lipophilicity and hydrogen-bond donors meets contemporary lead-like property criteria, ensuring sustained interest from medicinal chemists exploring "fragment-based drug design" and "privileged heterocycles."
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